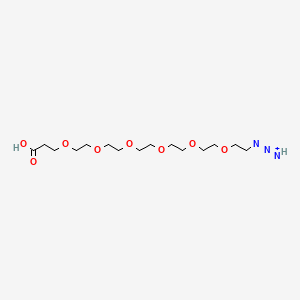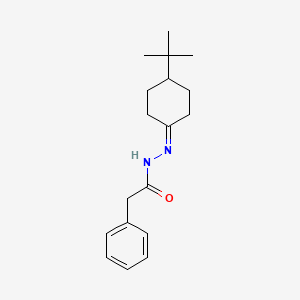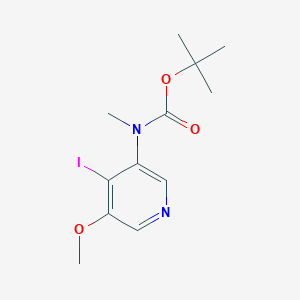![molecular formula C22H20N4O3S B12472187 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B12472187.png)
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the synthesis of the benzodioxin and triazole intermediates, followed by their coupling with the indole derivative.
Benzodioxin Intermediate: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and ethyl acetoacetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the benzodioxin ring may yield carboxylic acids, while reduction of the triazole ring may yield amines .
科学的研究の応用
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity . The exact pathways involved would depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Contains the benzodioxin ring and has been studied for therapeutic applications.
Uniqueness
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone is unique due to its combination of a benzodioxin ring, a triazole ring, and an indole moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities and properties that are not present in similar compounds .
特性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C22H20N4O3S/c1-2-26-21(14-7-8-19-20(11-14)29-10-9-28-19)24-25-22(26)30-13-18(27)16-12-23-17-6-4-3-5-15(16)17/h3-8,11-12,23H,2,9-10,13H2,1H3 |
InChIキー |
HNFLCPZBABMYKQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12472118.png)
![N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472130.png)




![2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12472144.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-3-carboxamide](/img/structure/B12472152.png)
![(4R)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12472159.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-methylglycinamide](/img/structure/B12472161.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({4-oxo-4-[2-oxo-2-(thiophen-2-yl)ethoxy]butanoyl}amino)benzoate](/img/structure/B12472167.png)
![2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12472173.png)
